2-amino-3-bromo-4-methoxyBenzoic acid
CAS No.: 1180497-47-5
Cat. No.: VC4071734
Molecular Formula: C8H8BrNO3
Molecular Weight: 246.06
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1180497-47-5 |
---|---|
Molecular Formula | C8H8BrNO3 |
Molecular Weight | 246.06 |
IUPAC Name | 2-amino-3-bromo-4-methoxybenzoic acid |
Standard InChI | InChI=1S/C8H8BrNO3/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3H,10H2,1H3,(H,11,12) |
Standard InChI Key | WGWNRNDPUFDPFK-UHFFFAOYSA-N |
SMILES | COC1=C(C(=C(C=C1)C(=O)O)N)Br |
Canonical SMILES | COC1=C(C(=C(C=C1)C(=O)O)N)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure derives from a benzoic acid framework (C₆H₅COOH) with three substituents:
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Amino group (-NH₂) at position 2 (ortho to the carboxylic acid).
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Bromo atom (-Br) at position 3 (meta to the carboxylic acid).
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Methoxy group (-OCH₃) at position 4 (para to the carboxylic acid).
The SMILES notation (COC1=C(C(=C(C=C1)C(=O)O)N)Br) confirms this arrangement, while the InChIKey (WGWNRNDPUFDPFK-UHFFFAOYSA-N) provides a unique identifier for computational chemistry applications.
Crystallographic and Spectroscopic Data
Although experimental crystallographic data are unavailable, predicted collision cross sections (CCS) for ionized forms offer insights into its gas-phase behavior:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 245.97605 | 142.8 |
[M+Na]⁺ | 267.95799 | 144.9 |
[M-H]⁻ | 243.96149 | 142.4 |
These values, derived from computational models , aid in mass spectrometry-based identification.
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis protocols exist in the provided literature, plausible routes can be inferred from analogous compounds:
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Bromination: Electrophilic substitution of 4-methoxybenzoic acid using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) to introduce the bromo group at position 3.
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Nitration and Reduction: Introduction of the amino group via nitration (HNO₃/H₂SO₄) followed by reduction (H₂/Pd or Fe/HCl).
Reactivity Profile
Key reactive sites include:
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Bromo group: Susceptible to nucleophilic aromatic substitution (e.g., with amines or alkoxides).
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Amino group: Participates in diazotization and azo coupling reactions.
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Carboxylic acid: Forms esters, amides, or salts under standard conditions.
Comparative pKa values for related compounds suggest moderate acidity (e.g., 3-bromo-4-methoxybenzoic acid has pKa ≈ 4.08) , though the amino group’s electron-donating effects may raise the carboxylic acid’s pKa slightly.
Physicochemical Properties
Thermal Stability
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Predicted melting point: Extrapolated from analogs to range between 180–220°C, influenced by hydrogen bonding between the amino and carboxylic acid groups.
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Boiling point: Estimated at 326±27°C under reduced pressure.
Solubility and Partitioning
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Aqueous solubility: Limited due to the hydrophobic bromo and methoxy groups, though the amino and carboxylic acid groups enhance polarity.
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logP (octanol-water): Predicted to be ~1.8–2.2, indicating moderate lipophilicity.
Future Research Directions
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Synthetic optimization: Develop regioselective methods to improve yield and purity.
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Biological screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities.
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Computational modeling: Predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles using QSAR models.
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